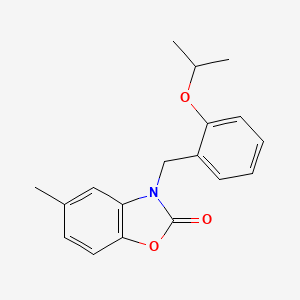
3-(2-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one” is a benzooxazole derivative. Benzooxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in drug discovery .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzooxazole ring, possibly through a cyclization reaction . The isopropoxy and methyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzooxazole ring with a methyl group at the 5-position and an isopropoxy-benzyl group at the 3-position .Chemical Reactions Analysis
As a benzooxazole derivative, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and possibly reactions at the oxazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the isopropoxy and methyl groups could influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
One area of research involves the synthesis of novel organic compounds, such as the study conducted by Yüksek et al. (2015), which focused on synthesizing new compounds with potential antioxidant activities. They explored the physicochemical properties and in vitro antioxidant activities, comparing them to standard antioxidants, which could imply potential pharmaceutical or biochemical applications [H. Yüksek, E. Koca, Ö. Gürsoy-Kol, O. Akyıldırım, M. Çelebier (2015)].
Liquid-Crystalline Properties
Another study by Kishikawa et al. (2008) focused on the synthesis of a polymerizable benzoic acid derivative and its complexation with dipyridyl compounds. This research highlighted the fixation of multilayered structures in liquid-crystalline phases, potentially useful in materials science for developing advanced materials with specific optical or electronic properties [K. Kishikawa, A. Hirai, S. Kohmoto (2008)].
Coordination Polymers
In the field of coordination chemistry, He et al. (2020) synthesized two-dimensional coordination polymers using a deprotonated acid as an anionic ligand. This study is important for understanding the structural and functional aspects of coordination polymers, which have applications in catalysis, gas storage, and separation technologies [Yuanchun He, Zi-Han Yuan, Jie Zhang, Li-Yuan Xiao, Yan Wang, N. Xu (2020)].
Photoredox Catalysis and Larvicidal Activity
Sampaio et al. (2023) investigated the synthesis of isoxazole-5(4H)-ones through photoredox catalysis and evaluated their larvicidal activity against Aedes aegypti. This study bridges the gap between organic synthesis and public health, offering a pathway to develop new agents for mosquito control [Ana Beatriz S. Sampaio, Mônica Shigemi S. Mori, L. Albernaz, L. Espindola, C. E. Salvador, C. K. Andrade (2023)].
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)21-16-7-5-4-6-14(16)11-19-15-10-13(3)8-9-17(15)22-18(19)20/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZQQADKAVUBCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

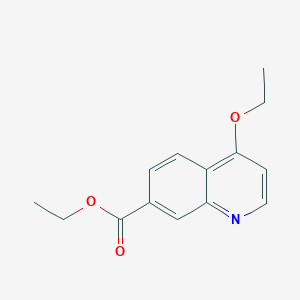
![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2725780.png)

![1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2725783.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2725784.png)
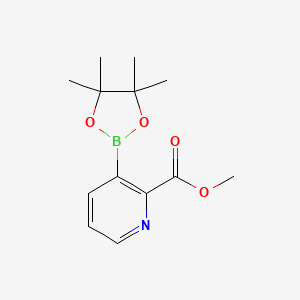
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2725788.png)
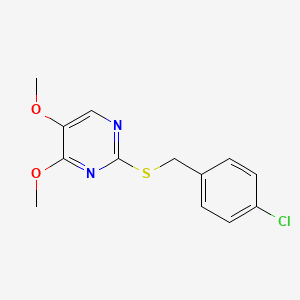

![N-(1-hydroxy-3-phenylpropan-2-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2725794.png)
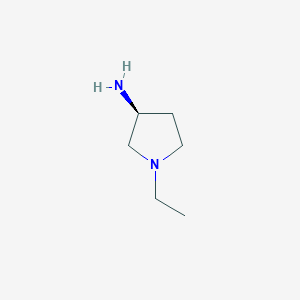

![4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2725798.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide](/img/structure/B2725799.png)